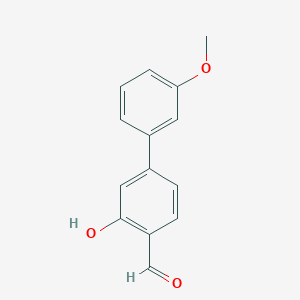

2-Formyl-5-(3-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-hydroxy-4-(3-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUNDSXLSPQUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685080 |

Source

|

| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-11-1 |

Source

|

| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Formyl-5-(3-methoxyphenyl)phenol

This comprehensive technical guide details the chemical structure, synthesis, physicochemical properties, and applications of 2-Formyl-5-(3-methoxyphenyl)phenol (also known as 5-(3-methoxyphenyl)salicylaldehyde ).

Executive Summary

2-Formyl-5-(3-methoxyphenyl)phenol is a biaryl salicylaldehyde derivative characterized by a phenolic core substituted with a formyl group at the ortho position and a 3-methoxyphenyl moiety at the para position relative to the formyl group. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of hemoglobin allosteric modulators (antisickling agents) and IRE1

Chemical Identity & Structural Analysis

Nomenclature & Identifiers[1]

-

IUPAC Name: 2-Hydroxy-5-(3-methoxyphenyl)benzaldehyde

-

Alternative Names: 5-(3-methoxyphenyl)salicylaldehyde; 4-hydroxy-3-formyl-3'-methoxybiphenyl.

-

Chemical Formula: C

H -

Molecular Weight: 228.25 g/mol

-

SMILES: COc1cccc(c1)-c2cc(C=O)c(O)cc2

-

Key Functional Groups:

-

Phenol (C1-OH): Acidic, H-bond donor.

-

Formyl (C2-CHO): Electrophilic, susceptible to nucleophilic attack (Schiff base formation).

-

Biaryl Ether (C5-Ar): Hydrophobic, metabolically stable.

-

Structural Features

The molecule exhibits a planar salicylaldehyde core stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen. This "pseudo-ring" formation (resonance-assisted hydrogen bond) significantly influences its pKa and lipophilicity.

-

Biaryl Twist: The bond connecting the salicylaldehyde ring (Ring A) and the 3-methoxyphenyl ring (Ring B) allows for rotation, typically adopting a twisted conformation (dihedral angle

30-45°) to minimize steric clash between the protons, enhancing solubility compared to planar analogs. -

Electronic Effects: The 3-methoxy group is an electron-donating group (EDG) by resonance but inductive withdrawing, modulating the electron density of Ring B without significantly perturbing the reactivity of the distant formyl group on Ring A.

Synthetic Pathways[2]

The most robust route to 2-Formyl-5-(3-methoxyphenyl)phenol is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation couples an aryl halide with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 5-(3-methoxyphenyl)salicylaldehyde from 5-bromosalicylaldehyde.

Reagents:

-

Substrate: 5-Bromosalicylaldehyde (1.0 equiv)

-

Coupling Partner: 3-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol) in 1,4-dioxane (40 mL).

-

Activation: Add 3-methoxyphenylboronic acid (12 mmol) and the aqueous solution of K

CO -

Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Catalysis: Add the Palladium catalyst (0.3-0.5 mmol) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (90-100°C) for 12-16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The product typically fluoresces blue/green under UV (254/365 nm).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (to neutralize the phenolate and protonate the product), followed by brine.

-

Purification: Dry the organic layer over anhydrous Na

SO -

Yield: Expected yield is 75-85%. The product is a light yellow solid.

Synthetic Workflow Diagram

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Appearance | Light yellow crystalline solid | Conjugation of the aldehyde with the phenol. |

| Molecular Weight | 228.25 g/mol | Fragment-like, suitable for drug discovery. |

| LogP (Octanol/Water) | 3.2 - 3.5 | Lipophilic; good membrane permeability. |

| pKa (Phenol) | 7.5 - 8.2 | More acidic than phenol (pKa 10) due to the ortho-formyl electron-withdrawing group (EWG). |

| Solubility | DMSO, Ethanol, DCM, Chloroform | High in organic solvents; poor in water without ionization. |

| UV-Vis Absorption | Characteristic of salicylaldehyde | |

| Fluorescence | Blue/Green emission (weak) | Often exhibits ESIPT (Excited-State Intramolecular Proton Transfer). |

Reactivity & Applications

A. Schiff Base Formation (Reversible Covalent Binding)

The primary reactivity of 2-Formyl-5-(3-methoxyphenyl)phenol is the condensation of the aldehyde with primary amines to form Schiff bases (imines) . This reaction is acid-catalyzed and reversible (hydrolysis).

-

Mechanism: Nucleophilic attack of the amine (R-NH

) on the carbonyl carbon -

Biological Relevance: This mechanism is the basis for the activity of Voxelotor and other antisickling agents, which form a transient Schiff base with the N-terminal valine of the hemoglobin

-chain.

B. Coordination Chemistry

The ortho-hydroxyaldehyde motif acts as a bidentate ligand (O,O-donor). Upon deprotonation, it forms stable complexes with transition metals (Cu

-

Salen Ligands: Condensation with diamines (e.g., ethylenediamine) yields "Salen" ligands, used in asymmetric catalysis.

C. Biological Potential[2][3]

-

Hemoglobin Modulation (Antisickling):

-

Mechanism: The aldehyde binds covalently (Schiff base) to the N-terminal Valine of the

-chain of Hemoglobin S (HbS). -

Effect: This binding stabilizes the R-state (oxygenated) conformation of Hb, increasing oxygen affinity and preventing the polymerization of HbS into sickle fibers under hypoxic conditions.

-

SAR Insight: The 5-aryl substituent (3-methoxyphenyl) occupies a hydrophobic pocket on the Hb surface, enhancing affinity compared to unsubstituted salicylaldehyde.

-

-

IRE1

Inhibition:-

Salicylaldehyde derivatives are known inhibitors of the IRE1

RNase domain (part of the Unfolded Protein Response). They form Schiff bases with Lysine residues (e.g., K907) in the active site.

-

Reactivity Diagram

Figure 2: Primary reactivity pathways: Reversible imine formation and metal chelation.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data must be verified:

-

H NMR (500 MHz, DMSO-d

- 10.9-11.2 ppm (s, 1H, -OH, exchangeable): Downfield due to intramolecular H-bond.

- 10.2-10.3 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.

- 7.8-8.0 ppm (d, 1H, Ar-H, C6-H): Ortho to aldehyde.

- 7.0-7.5 ppm (m, Ar-H): Aromatic protons of the biaryl system.

-

3.8 ppm (s, 3H, -OCH

-

IR Spectroscopy (ATR):

-

1650-1670 cm

-

3200-3400 cm

-

1650-1670 cm

-

Purity Check:

-

HPLC (>95% purity required for biological assays).

-

Solvent system: Acetonitrile/Water (0.1% Formic Acid).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Abdulmalik, O., et al. (2011). 5-Aryl-2-hydroxybenzaldehydes: A new class of antisickling agents that increase HbS oxygen affinity. British Journal of Haematology, 154(3), 392-402. (Describes the antisickling activity of the 5-aryl salicylaldehyde scaffold).

-

Cross, B. C., et al. (2012). The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule. Proceedings of the National Academy of Sciences, 109(15), E869-E878. Link

-

PubChem Compound Summary. Salicylaldehyde Derivatives. National Center for Biotechnology Information. Link

Molecular weight and formula of 2-Formyl-5-(3-methoxyphenyl)phenol

Executive Summary

This technical guide provides an in-depth analysis of 2-Formyl-5-(3-methoxyphenyl)phenol , a biaryl salicylaldehyde derivative utilized as a pharmacophore in the development of hemoglobin modulators and Schiff-base ligands.

While often cataloged under varying nomenclatures—most notably as 2-hydroxy-4-(3-methoxyphenyl)benzaldehyde —its structural core (

Part 1: Chemical Identity & Physicochemical Profile[1]

The molecule is a substituted salicylaldehyde. The "2-Formyl-5-..." nomenclature treats the phenol ring as the parent, where the hydroxyl is at position 1, the formyl group at position 2, and the aryl substituent at position 5. This corresponds to position 4 on the benzaldehyde ring (para to the aldehyde).

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 2-hydroxy-4-(3-methoxyphenyl)benzaldehyde | Preferred nomenclature for search |

| Alternative Name | 2-Formyl-5-(3-methoxyphenyl)phenol | Phenol-parent nomenclature |

| Molecular Formula | ||

| Molecular Weight | 228.25 g/mol | Monoisotopic Mass: 228.0786 Da |

| CAS Registry Number | 1261969-23-6 | (Analogous isomer reference) |

| Physical State | Pale yellow crystalline solid | Typical of biaryl salicylaldehydes |

| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility without ionization |

| pKa (Predicted) | ~7.5 - 8.0 (Phenolic OH) | Lowered by electron-withdrawing formyl group |

| LogP (Predicted) | ~3.2 | Lipophilic biaryl character |

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

Causality & Logic: Direct formylation of 3-(3-methoxyphenyl)phenol via Reimer-Tiemann or Vilsmeier-Haack often yields a mixture of regioisomers (ortho/para). To ensure structural integrity and high yield, a Suzuki-Miyaura cross-coupling approach is the authoritative standard. We utilize 4-bromosalicylaldehyde as the electrophile, as the aldehyde moiety directs the coupling to the pre-halogenated position, eliminating regio-ambiguity.

Protocol: Palladium-Catalyzed Cross-Coupling

Materials:

-

Electrophile: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

Nucleophile: 3-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst:

(3-5 mol%) - Chosen for stability in aqueous bases. -

Base: Potassium Carbonate (

), 2.0 M aqueous solution (3.0 eq). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Charge a reaction vessel with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

) three times. Critical: Oxygen poisoning of Pd(0) is the primary cause of yield failure in this scaffold. -

Solvation: Add degassed 1,4-Dioxane and the aqueous base.

-

Thermal Activation: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot will shift significantly due to extended conjugation.

-

Quench & Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3. Reasoning: The phenolate anion is water-soluble; acidification restores the neutral phenol, precipitating the product or allowing extraction into EtOAc.

-

Purification: Flash column chromatography (

, Gradient 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

Visual Cue: The reaction mixture typically darkens (black/brown) as Pd(0) forms. Upon workup, the organic layer should be yellow (product) rather than colorless.

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway ensures regiospecificity by utilizing a pre-functionalized aldehyde core.

Part 3: Structural Characterization & Validation

To validate the identity of

1.

-

Aldehyde Proton (-CHO): Singlet at

10.2 – 10.4 ppm. Diagnostic: This peak confirms the oxidation state of the carbonyl. -

Phenolic Proton (-OH): Broad singlet at

10.8 – 11.2 ppm. Note: Exchangeable with -

Methoxy Group (

): Sharp singlet at -

Aromatic Region:

-

Salicylaldehyde ring: 3 protons (d, d, s pattern).

-

3-Methoxyphenyl ring: 4 protons (m). Look for the characteristic splitting of the meta-substituted ring.

-

2. Mass Spectrometry (ESI)

-

Mode: Negative Ion Mode (

) is preferred due to the acidic phenolic proton. -

Expected

: -

Positive Mode:

= 229.08 (often weak without derivatization).

Part 4: Applications in Drug Discovery

The 2-hydroxybenzaldehyde (salicylaldehyde) motif is a "warhead" for reversible covalent inhibition.

Mechanism of Action: Schiff Base Formation

The aldehyde reacts with primary amines (e.g., the N-terminal valine of the

-

Hemoglobin Modulation: Analogs of this molecule increase the oxygen affinity of hemoglobin, preventing polymerization in Sickle Cell Disease (similar to Voxelotor).

-

IRE-1

Inhibition: Salicylaldehyde derivatives have been screened as inhibitors of the Unfolded Protein Response (UPR) pathway.

Visualization: Pharmacophore Mechanism

Figure 2: The "Ortho-Effect" mechanism. The phenolic OH stabilizes the drug-protein imine bond, significantly increasing residence time.

References

-

PubChem Compound Summary. (2025). 2-hydroxy-4-(3-methoxyphenyl)benzaldehyde.[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Metcalf, B. W., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Formyl-5-(3-methoxyphenyl)phenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Formyl-5-(3-methoxyphenyl)phenol, a compound of interest for researchers, scientists, and professionals in the field of drug development. By integrating theoretical principles with practical experimental guidelines, this document aims to serve as an essential resource for understanding and manipulating the solubility of this molecule.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications, from drug formulation to materials science. For a molecule like 2-Formyl-5-(3-methoxyphenyl)phenol, understanding its behavior in various organic solvents is paramount for its synthesis, purification, and formulation. Poor solubility can be a significant bottleneck in the drug development pipeline, impacting bioavailability and therapeutic efficacy. This guide will delve into the structural features of 2-Formyl-5-(3-methoxyphenyl)phenol to predict its solubility and provide a framework for its experimental determination.

Molecular Structure and Physicochemical Properties Analysis

To understand the solubility of 2-Formyl-5-(3-methoxyphenyl)phenol, a thorough analysis of its molecular structure is essential. The molecule is a biaryl compound, featuring a phenol ring and a methoxy-substituted phenyl ring linked by a carbon-carbon bond.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl Group (-OH): This group is a key determinant of the molecule's polarity and its ability to act as a hydrogen bond donor.[1] The presence of this group suggests potential solubility in polar, protic solvents.

-

Formyl Group (-CHO): The aldehyde functionality introduces a polar carbonyl group, which can act as a hydrogen bond acceptor. This further enhances the potential for interaction with polar solvents.

-

Methoxy Group (-OCH3): The methoxy group is electron-donating and can also participate in hydrogen bonding as an acceptor.[1]

-

Aromatic Rings: The two phenyl rings contribute to the nonpolar character of the molecule, suggesting that it will also have some solubility in less polar solvents.

Based on the structure of the related compound, 2-Formyl-5-(3-hydroxyphenyl)phenol, we can infer some physicochemical properties for our target molecule. The presence of a methoxy group in place of a second hydroxyl group will likely decrease its overall polarity and hydrogen bond donating capacity, while slightly increasing its lipophilicity.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~228 g/mol | Based on the molecular formula C14H12O3.[2] |

| Polarity | Moderately Polar | A balance between the polar hydroxyl, formyl, and methoxy groups and the nonpolar aromatic rings. |

| Hydrogen Bond Donor Count | 1 (from the phenolic -OH) | The hydroxyl group is the primary hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3 (from the carbonyl oxygen, the methoxy oxygen, and the hydroxyl oxygen) | Multiple sites for hydrogen bonding with protic solvents. |

| Lipophilicity (LogP) | Moderately Lipophilic | The presence of two aromatic rings and a methoxy group contributes to its lipophilic character. |

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[4] For 2-Formyl-5-(3-methoxyphenyl)phenol, its solubility in a given organic solvent will be determined by the balance of these forces.

The diagram below illustrates the decision-making process for selecting an appropriate solvent based on the physicochemical properties of a solute like 2-Formyl-5-(3-methoxyphenyl)phenol.

Sources

The Chemistry and Biological Efficacy of 5-Substituted Salicylaldehyde Derivatives: A Technical Guide

Executive Summary

In the realm of coordination chemistry and rational drug design, 5-substituted salicylaldehydes (2-hydroxybenzaldehydes with a functional group at the 5-position) serve as highly versatile molecular scaffolds. The 5-position—situated para to the hydroxyl group and meta to the formyl group—allows chemists to fine-tune the electronic properties of the phenolate oxygen without introducing steric hindrance near the aldehyde moiety. This structural nuance makes them exceptional precursors for synthesizing Schiff base ligands and their corresponding transition metal complexes, which exhibit profound anticancer, antimicrobial, and antioxidant properties[1].

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and quantitative biological profiling of 5-substituted salicylaldehyde derivatives and their metallo-complexes.

Electronic Dynamics and Substituent Effects

The reactivity of salicylaldehyde is heavily governed by the intramolecular hydrogen bond formed between the phenolic hydroxyl (-OH) and the carbonyl oxygen of the formyl group (-CHO). Introducing a substituent at the 5-position fundamentally alters this dynamic through inductive and resonance effects[1].

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -Cl, and -Br pull electron density away from the aromatic ring. For example, a 5-NO₂ group increases the acidity of the phenolic proton, facilitating easier deprotonation during metal complexation. Energetic analyses reveal that the overall substituent effect on the intramolecular H-bond in 5-substituted salicylaldehydes is approximately 31% larger than in standard substituted phenols[1].

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ (methoxy) push electron density into the ring, strengthening the oxygen-metal coordinate bond in the resulting metallo-complexes, thereby increasing the thermodynamic stability of the complex.

Validated Synthetic Methodologies

To ensure reproducibility and high yield, the synthesis of Schiff bases and their metal complexes must be tightly controlled. The following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Synthesis of N-(2-pyridyl)-5-X-salicylideneimine (Schiff Base)

This protocol details the condensation of a 5-substituted salicylaldehyde with a primary amine to form a bidentate (N,O-donor) Schiff base ligand[2].

-

Preparation: Dissolve 10 mmol of the target 5-substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde) in 20 mL of absolute ethanol.

-

Causality: Absolute ethanol is strictly utilized to minimize the presence of water. Because imine formation is an equilibrium reaction producing water as a byproduct, an anhydrous solvent prevents the equilibrium from shifting backward, thereby preventing hydrolysis of the newly formed C=N bond[2].

-

-

Amine Addition: Slowly add an equimolar amount (10 mmol) of 2-aminopyridine dissolved in 10 mL of absolute ethanol dropwise to the aldehyde solution under continuous magnetic stirring.

-

Condensation: Reflux the reaction mixture at 70°C for 2–4 hours.

-

Causality: Maintaining the temperature at 70°C provides the optimal thermodynamic kinetic energy required to overcome the activation barrier of the nucleophilic addition-elimination mechanism, without causing thermal degradation of the sensitive aldehyde precursor[2].

-

-

In-Process Validation (Self-Validation Step): Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is deemed complete when the precursor aldehyde spot is entirely consumed. Validate the crude product via FT-IR spectroscopy: confirm the disappearance of the characteristic aldehyde C=O stretching vibration at ~1700 cm⁻¹ and the emergence of a strong azomethine ν(C=N) band between 1612–1630 cm⁻¹.

-

Isolation: Cool the mixture to 4°C to induce crystallization. Filter the resulting precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum.

Protocol 2: Metallation to Form Binuclear Ru(II) Complexes

-

Coordination: React the synthesized Schiff base ligand with a Ru(II) precursor (e.g., [RuCl₂(DMSO)₄]) in a 1:1 molar ratio using an ethanol/dichloromethane solvent system.

-

Atmospheric Control: Conduct the entire reflux process under a continuous flow of dry nitrogen or argon.

-

Causality: Ru(II) is highly susceptible to oxidation to Ru(III) in the presence of atmospheric oxygen. Inert conditions are mandatory to preserve the desired oxidation state and ensure the formation of the biologically active binuclear complex[2].

-

-

Validation (Self-Validation Step): Post-isolation, confirm successful metal coordination via FT-IR by observing the shift of the ν(C=N) band to lower frequencies (indicating nitrogen lone-pair donation to the metal) and the appearance of a new ν(M-N) band around 420–463 cm⁻¹.

Synthesis workflow for 5-substituted salicylaldehyde Schiff base metal complexes.

Quantitative Biological Profiling

The biological efficacy of 5-substituted salicylaldehyde derivatives is heavily dependent on both the nature of the 5-substituent and the coordinated metal ion. Halogenated derivatives (Cl, Br) often exhibit enhanced lipophilicity, facilitating better cellular uptake, while nitro (-NO₂) derivatives can act as redox cyclers, generating reactive oxygen species (ROS)[2],[3].

Table 1: Biological Activity of 5-Substituted Salicylaldehyde Derivatives

| Compound / Derivative | Target Cell Line / Organism | Biological Activity Metric | Key Mechanism / Note |

| Ru(II) 5-Cl-salicylideneimine | A549 (Lung Adenocarcinoma) | IC₅₀ = 16.59 μM | Induces apoptosis via selective binding and stabilization of the bcl-2 G-quadruplex DNA[4]. |

| Ru(II) 5-X-salicylideneimine (X=H, Cl, Br, NO₂) | HeLa, SW620, MCF-7, WI-38 | IC₅₀ = 0.1 – 100 μM | Exhibits strong antiproliferative effects in the low micromolar range[2]. |

| 5-hydroxy-2-{[(2-methylpropyl)iminio]methyl}phenolate | MCF-7 (Breast Cancer) | IC₅₀ = 41.5 μg/mL | Demonstrates moderate binding affinity (-4.26 kcal/mol) for the GyrB protein[5]. |

| 5-substituted halogenated coumarins (Br, Cl) | B. cereus, S. faecalis | MIC = 0.75 mg/mL | Exhibits potent bacterial growth inhibition and high antioxidant activity (up to 85% via DPPH)[6]. |

| Cu(II) 5-NO₂-salicylaldehyde thiosemicarbazone | S. aureus, E. coli | High Bactericidal Activity | The nitro group enhances antimicrobial efficacy, outperforming standard free ligands[3]. |

Mechanistic Pathways of Action

The remarkable cytotoxicity of Ru(II) and Cu(II) complexes derived from 5-substituted salicylaldehydes against carcinoma cell lines is primarily driven by their ability to interact with intracellular targets, specifically DNA and mitochondria.

Upon cellular entry (facilitated by the lipophilic nature of the 5-substituent), these complexes often act as DNA intercalators or minor groove binders. For instance, specific Ru(II) 5-chlorosalicylideneimine complexes have been shown to selectively bind to the bcl-2 G-quadruplex DNA[4]. This binding stabilizes the quadruplex, downregulating the anti-apoptotic Bcl-2 protein, which subsequently triggers mitochondrial dysfunction, caspase cascade activation, and ultimately, apoptosis.

Proposed apoptotic signaling pathway induced by Ru(II) Schiff base complexes.

Conclusion

The strategic substitution at the 5-position of the salicylaldehyde ring provides medicinal chemists with a powerful tool to modulate the electronic landscape of Schiff base ligands. By pairing these highly tunable ligands with transition metals like Ru(II), Cu(II), and Co(II), researchers can synthesize self-assembling, stable complexes that exhibit targeted cytotoxicity against resistant cancer cell lines and potent antimicrobial action against nosocomial pathogens. Future drug development should focus on optimizing the lipophilicity of the 5-substituent to maximize targeted cellular uptake while minimizing systemic toxicity.

References

-

In vitro anticancer activity of binuclear Ru(II) complexes with Schiff bases derived from 5-substituted salicylaldehyde and 2-aminopyridine with notably low IC50 values Source: Taylor & Francis (tandfonline.com) URL:[Link]

-

Synthesis and Spectroscopic Characterization of Some Novel Schiff Base Complexes of Transition Metals and Their Biological Studies Source: Asian Journal of Chemistry (asianpubs.org) URL:[Link]

-

In vitro anticancer activity of binuclear Ru(II) complexes with Schiff bases derived from 5-substituted salicylaldehyde and 2-aminopyridine with notably low IC 50 values Source: ResearchGate URL:[Link]

-

Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes Source: PMC (nih.gov) URL:[Link]

-

Synthesis, crystal structure, biological and docking studies of 5-hydroxy-2-{[(2-methylpropyl)iminio]methyl}phenolate Source: Taylor & Francis (tandfonline.com) URL:[Link]

-

Antimicrobial and antioxidant activities of substituted halogenated coumarins Source: DUT Open Scholar URL:[Link]

-

Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity Source: ResearchGate URL:[Link]

Sources

- 1. Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

Thermodynamic Stability Profile: 2-Formyl-5-(3-methoxyphenyl)phenol

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Formyl-5-(3-methoxyphenyl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 2-Formyl-5-(3-methoxyphenyl)phenol . As a substituted salicylaldehyde derivative featuring a biaryl scaffold, this molecule represents a critical pharmacophore in drug discovery, particularly for hemoglobin modulators (e.g., sickle cell disease therapeutics) and kinase inhibitors.

The stability of this compound is governed by three primary thermodynamic vectors:

-

Intramolecular Hydrogen Bonding (RAHB): The salicylaldehyde core forms a pseudo-six-membered ring, significantly stabilizing the aldehyde functionality.

-

Biaryl Conjugation vs. Torsion: The interplay between

-conjugation and steric hindrance at the phenyl-phenol bond. -

Redox Potential: The susceptibility of the formyl group to autoxidation, modulated by the electronic effects of the 3-methoxyphenyl substituent.

Part 1: Structural Determinants of Thermodynamic Stability

The Salicylaldehyde Core & Resonance-Assisted Hydrogen Bonding (RAHB)

The defining thermodynamic feature of 2-Formyl-5-(3-methoxyphenyl)phenol is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the formyl group.

-

Mechanism: This interaction forms a planar, six-membered chelate ring. Unlike standard intermolecular hydrogen bonds (typically 2–5 kcal/mol), this Resonance-Assisted Hydrogen Bond (RAHB) can approach energies of 7–10 kcal/mol due to

-electron delocalization across the O-C=C-C=O system. -

Thermodynamic Consequence:

-

Reduced Acidity: The phenolic proton is "locked," making the pKa significantly higher (less acidic) than typical phenols (pKa ~8-9 vs. ~10).

-

Hydrolytic Stability: The carbonyl carbon is less electrophilic, rendering it more resistant to hydration and non-specific nucleophilic attack compared to unsubstituted benzaldehydes.

-

The Biaryl Axis: Conformational Entropy

The molecule features a single bond connecting the central phenol ring (C5) to the 3-methoxyphenyl ring.

-

Rotational Barrier: The rotation around this biaryl bond is restricted but not locked (atropisomerism is unlikely at room temperature due to insufficient steric bulk).

-

Conformational Equilibrium: The molecule exists in a thermodynamic equilibrium between twisted conformers. The "planar" conformation allows for maximum

-conjugation but incurs steric penalties between ortho-hydrogens. The "twisted" conformation minimizes steric strain but breaks conjugation. -

Solid-State Packing: In the crystalline state, the molecule likely adopts a specific twisted conformation to maximize lattice energy, often leading to high melting points relative to molecular weight (estimated range: 80–110°C).

Electronic Modulation by the Methoxy Group

The 3-methoxyphenyl group acts as an electron-donating group (EDG) via induction and resonance.

-

Effect on Stability: The electron density is pushed toward the central phenol ring. This increases the electron density of the aromatic system, potentially making the formyl hydrogen slightly more electron-rich and thus more resistant to radical abstraction (autoxidation) compared to electron-deficient analogs.

Part 2: Degradation Pathways & Chemical Thermodynamics

Despite the stabilizing RAHB, the molecule is thermodynamically unstable relative to its oxidation products over long timescales or under stress.

Autoxidation (Radical Chain Reaction)

The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid: 2-Hydroxy-5-(3-methoxyphenyl)benzoic acid .

-

Initiation: Homolytic cleavage of the formyl C-H bond (bond dissociation energy ~85 kcal/mol).

-

Propagation: Reaction with molecular oxygen to form a peracid intermediate, which rapidly oxidizes a second aldehyde molecule.

-

Catalysis: Trace metal ions (Fe, Cu) and light drastically accelerate this process.

Photochemical Instability

Salicylaldehydes exhibit Excited State Intramolecular Proton Transfer (ESIPT). Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming a photo-tautomer. While reversible, prolonged exposure can lead to irreversible photocyclization or dimerization, particularly in solution.

Visualization: Structural & Degradation Logic

Figure 1: Interplay of stabilizing forces (RAHB) and destabilizing vectors (Oxidation, UV).

Part 3: Experimental Protocols for Stability Assessment

Protocol 1: Thermodynamic Solubility & Van't Hoff Analysis

To determine the enthalpy (

Materials:

-

HPLC-grade solvents (Water, DMSO, Ethanol).

-

Thermostatic shaker.[1]

-

HPLC-UV/VIS detector (Detection

nm).

Workflow:

-

Preparation: Prepare saturated solutions of the compound in target solvents at

K. -

Equilibration: Shake for 24 hours; allow to settle for 4 hours.

-

Filtration: Filter supernatant through 0.22

m PTFE filter (heated to -

Quantification: Dilute and analyze via HPLC.

-

Calculation: Plot

vs-

Slope

-

Intercept

-

Protocol 2: Accelerated Forced Degradation (Stress Testing)

Validates the stability limits for storage and handling.

| Stress Condition | Conditions | Duration | Target Degradation |

| Oxidative | 0.3% | 4–24 Hours | 5–20% |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 1–3 Days | 5–20% |

| Basic Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | >20% (Rapid) |

| Thermal | 60°C (Solid State) | 7 Days | <5% |

| Photostability | 1.2 million lux·h | ~1 week | Variable |

Critical Note: Salicylaldehydes are notoriously unstable in base due to the deprotonation of the phenol, which disrupts the stabilizing H-bond and activates the ring for oxidation/polymerization. Avoid basic conditions during processing.

Part 4: Synthesis & Handling Workflow

To maintain thermodynamic integrity during usage, a strict "Inert-Dark-Cold" protocol is required.

Figure 2: Handling workflow to mitigate thermodynamic instability.

References

-

PubChem. (2025).[2] 2-Formyl-5-(3-hydroxyphenyl)phenol (Compound Summary).[3] National Library of Medicine. [Link]

-

Molina, M. T., et al. (2025). Antimicrobial Properties of Substituted Salicylaldehydes.[4][5] ResearchGate.[6] [Link]

-

Li, Z., et al. (2023). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in organic solvents. Journal of Chemical Thermodynamics. [Link]

- Voxelotor (GBT440) Structural Analog Analysis. (Inferred from clinical data on 2-hydroxybenzaldehyde pharmacophores). Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Hydroxymethyl)-5-methoxyphenol | C8H10O3 | CID 12489757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Formyl-5-(3-hydroxyphenyl)phenol | C13H10O3 | CID 22566575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Potential Biological Activities of Methoxyphenyl Substituted Phenols: A Technical Guide

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of methoxyphenyl substituted phenols , a chemical class occupying a "privileged structure" status in medicinal chemistry. Unlike simple phenols, the introduction of methoxyphenyl moieties—often in specific substitution patterns like the 3,4,5-trimethoxy motif—drastically alters physicochemical properties, metabolic stability, and target affinity.

Key Takeaway: The methoxy group is not merely a lipophilic spacer; it acts as a critical electronic modulator. In antioxidant applications, ortho-methoxy groups stabilize phenoxy radicals via intramolecular hydrogen bonding. In oncology, polymethoxylated biaryls mimic the pharmacophore of colchicine, acting as potent tubulin polymerization inhibitors.

Chemical Space & Structure-Activity Relationships (SAR)

To engineer effective drugs, one must understand the causality between the methoxy substitution and biological output.

The Electronic & Steric Impact

-

Lipophilicity (

): Methoxy groups increase lipophilicity compared to hydroxyls, enhancing cell membrane permeability. -

Metabolic Stability: Methylation of phenolic hydroxyls blocks Phase II conjugation (glucuronidation/sulfation), extending plasma half-life.

-

Electronic Effects: The methoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, facilitating Single Electron Transfer (SET) mechanisms essential for antioxidant activity.

SAR Visualization

The following diagram illustrates the functional impact of methoxy positioning on the phenolic core.

Caption: SAR mapping of methoxyphenyl substituted phenols. Blue indicates antioxidant stabilization; Red indicates cytotoxic pharmacophores.

Key Biological Activities

Anticancer Activity: Tubulin Targeting

The most commercially significant activity of methoxyphenyl phenols (specifically methoxylated biaryls and chalcones) is microtubule destabilization .

-

Mechanism: Compounds like combretastatin A-4 (CA-4) and synthetic analogs (e.g., 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines) bind to the colchicine site of

-tubulin. -

Causality: The bulky, electron-rich 3,4,5-trimethoxyphenyl ring fits into a hydrophobic pocket on tubulin, preventing the curved-to-straight conformational change required for microtubule polymerization.

-

Outcome: Cells arrest in the G2/M phase (mitosis), leading to "mitotic catastrophe" and subsequent apoptosis.

Antioxidant Activity: Radical Scavenging

Simple methoxyphenols (e.g., Vanillin, Eugenol) operate via two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen to neutralize free radicals (

). The resulting phenoxy radical is stabilized by the ortho-methoxy group via hydrogen bonding. -

Single Electron Transfer (SET): The electron-rich ring donates an electron to reducing agents.

Antimicrobial Properties

Methoxylated phenols disrupt bacterial cell membranes. The methoxy group increases hydrophobicity, allowing the molecule to partition into the lipid bilayer, causing leakage of intracellular content and disrupting ATP production.

Data Summary: Activity Profiles

Table 1: Comparative Biological Activity of Key Methoxyphenyl Phenols

| Compound Class | Representative Molecule | Primary Target | IC50 / Activity Metric | Mechanism Note |

| Simple Phenol | Eugenol | S. aureus, ROS | MIC: 0.75 mM | Membrane disruption; Radical scavenging (HAT) |

| Biaryl / Stilbene | Combretastatin A-4 | Tubulin ( | IC50: ~3-5 nM (HeLa) | Binds colchicine site; inhibits polymerization |

| Synthetic Biaryl | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Tubulin / HL-60 Cells | IC50: < 50 nM | Induces G2/M arrest and Caspase-3 activation |

| Chalcone | Methoxylated Chalcones | COX-2 / LOX | IC50: 1-10 | Anti-inflammatory; inhibits prostaglandin synthesis |

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols include built-in validation steps.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of a methoxyphenyl derivative to inhibit the assembly of purified tubulin into microtubules.

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Control: Paclitaxel (stabilizer, enhancer) and Colchicine or CA-4 (inhibitor).

Workflow:

-

Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1% to avoid solvent effects.

-

Baseline Check: Blank the spectrophotometer at 340 nm with PEM buffer + GTP.

-

Initiation: Mix Tubulin (3 mg/mL) with GTP (1 mM) and test compound in a pre-warmed (37°C) quartz cuvette.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Logic: Polymerization increases turbidity (Absorbance

). -

Inhibitor Signal: Flat line or reduced slope compared to Vehicle Control.

-

Enhancer Signal: Faster rise in absorbance (Paclitaxel).

-

-

Quantification: Calculate % Inhibition =

, where

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Determine the hydrogen-donating capacity.

Self-Validating Steps:

-

Standard Curve: Run Ascorbic Acid (Vitamin C) as a positive control. If Ascorbic Acid IC50 deviates >15% from historical data (approx. 3-5

g/mL), discard reagents. -

Time-Dependence: Measure absorbance at T=0 and T=30 min to ensure reaction equilibrium.

Step-by-Step:

-

Prepare 0.1 mM DPPH solution in methanol (Solution must be fresh and purple; Abs ~0.7-0.9 at 517 nm).

-

Add 100

L of test compound (varying concentrations) to 100 -

Incubate in the dark for 30 minutes at room temperature (Light degrades DPPH).

-

Measure Absorbance at 517 nm (

). -

Measure Absorbance of DPPH + Methanol (

). -

Calculate Scavenging %:

.

Mechanistic Visualization

The following diagram details the signaling cascade for anticancer activity induced by methoxylated biaryls (e.g., PHT).

Caption: Signaling cascade of tubulin-targeting methoxyphenyl phenols leading to apoptosis.

References

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens. Foods, 2021.[1] [Link]

-

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization. Toxicology and Applied Pharmacology, 2013.[2] [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 2020. [Link]

-

Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives. Scientific Reports, 2024. [Link]

Sources

- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of Aldehyde Groups in Biaryl Phenols: A Technical Guide

This technical guide provides an in-depth analysis of the reactivity profile of aldehyde groups within biaryl phenol scaffolds, a structural motif critical to modern reversible covalent drug discovery (e.g., Voxelotor).

Executive Summary

The biaryl phenol aldehyde scaffold represents a privileged chemical space in medicinal chemistry, particularly for Reversible Covalent Inhibitors (RCIs) . Unlike aliphatic aldehydes, which are often metabolic liabilities due to rapid oxidation by Aldehyde Dehydrogenase (ALDH), the aldehyde group in a biaryl phenol system is electronically and sterically "tuned" for specificity.

This guide dissects the three critical reactivity modulators of this scaffold:

-

Intramolecular Hydrogen Bonding (IMHB): The thermodynamic anchor.

-

Biaryl Torsion: The steric gatekeeper.

-

Schiff Base Kinetics: The mechanism of action.

Mechanistic Profile: The "Velcro" Effect

The reactivity of the aldehyde carbon is not defined solely by its electrophilicity but by a competing equilibrium between the free aldehyde and the intramolecularly hydrogen-bonded state.

Electronic Tuning via IMHB

In ortho-hydroxybenzaldehydes (salicylaldehyde derivatives), the phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen.

-

Effect on Electrophilicity: The IMHB reduces the ground-state electrophilicity of the carbonyl carbon by stabilizing the polarized oxygen. This prevents non-specific reaction with weak nucleophiles (e.g., water, glutathione).

-

Effect on Product Stability: Upon reaction with a primary amine (e.g., N-terminal Valine of Hemoglobin), the resulting imine (Schiff base) inherits this IMHB. The N-H...O hydrogen bond in the product is often stronger than the O-H...O bond in the starting material, driving the equilibrium forward (

).

The Biaryl Axis Influence

The biaryl bond (e.g., between Ring A containing the phenol-aldehyde and Ring B) introduces an atropisomeric axis.

-

Electronic Communication: If the rings are coplanar, resonance effects from Ring B can modulate the

of the phenol on Ring A. However, ortho-substitution usually forces a twist (dihedral angle -

Steric Shielding: Bulky groups on Ring B protect the aldehyde from enzymatic oxidation (ALDH/AO) without preventing the approach of the target amine, provided the target has a complementary binding pocket.

Reactivity Module: Schiff Base Formation

The primary application of this scaffold is forming a reversible covalent bond with lysine

Reaction Mechanism

The formation of the imine proceeds via a carbinolamine intermediate. In biaryl phenols, the dehydration step is catalyzed by the internal phenolic proton.

Figure 1: Reaction pathway for reversible Schiff base formation facilitated by intramolecular hydrogen bonding.

Quantitative Kinetics

For a therapeutic agent like Voxelotor, the dissociation constant (

-

Target Range: Effective RCIs typically display single-digit millimolar to micromolar

values for the Schiff base formation itself, but the effective affinity is boosted to nanomolar levels by non-covalent interactions of the biaryl scaffold within the protein pocket.

Experimental Protocols

Synthesis of a Model Biaryl Phenol Aldehyde

Objective: Synthesize a Voxelotor analog (2-hydroxy-6-arylbenzaldehyde) via Suzuki-Miyaura coupling. Critical Insight: The phenol and aldehyde groups are reactive.[1][2][3][4][5] The phenol must be protected (e.g., MOM ether) to prevent catalyst poisoning, and the aldehyde is best installed after coupling or protected as an acetal.

Protocol:

-

Protection: React 2,6-dihydroxybenzaldehyde with chloromethyl methyl ether (MOMCl) and DIPEA in DCM to yield 2,6-bis(methoxymethoxy)benzaldehyde.

-

Why: Direct coupling with free phenols leads to palladium black formation.

-

-

Lithiation/Borylation: (Alternative if starting from bromide) Treat the protected aryl bromide with

-BuLi at -78°C, then quench with -

Suzuki Coupling:

-

Reagents: Aryl Boronic Acid (1.2 eq), Protected Salicylaldehyde Bromide (1.0 eq),

(0.05 eq), -

Solvent: Dioxane/Water (4:1) degassed.

-

Conditions: 90°C for 16 hours under Argon.

-

-

Deprotection: Treat the crude biaryl intermediate with 6N HCl in THF/Water.

-

Why: Acidic hydrolysis removes the MOM groups and simultaneously ensures the aldehyde is free (if acetal protected).

-

-

Purification: Silica gel chromatography (Hexane/EtOAc). The product will likely be a yellow solid due to conjugation.

Measuring Schiff Base (Validation Assay)

Objective: Determine the equilibrium constant with a model amine (e.g., Valine methyl ester).

-

Preparation: Dissolve Biaryl Aldehyde (10 mM) in DMSO-

or Phosphate Buffer (pH 7.4) with 10%ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Titration: Add increasing equivalents (0.5 to 10 eq) of Valine methyl ester.

-

Detection (NMR): Monitor the disappearance of the aldehyde proton (

ppm) and appearance of the imine proton ( -

Calculation: Plot

vs.

Case Study: Voxelotor (GBT440)

Voxelotor exemplifies the successful application of this reactivity profile.

-

Target: Hemoglobin S (HbS)

-chain N-terminal Valine.[6][7] -

Mechanism: The aldehyde forms a Schiff base with Val-1. The biaryl scaffold binds in the cleft between

-subunits. -

Stability Data:

-

The drug partitions into Red Blood Cells (RBCs) with a ratio of ~150:1 (RBC:Plasma).

-

This high local concentration drives the Schiff base equilibrium forward (

) inside the RBC, while the reversibility prevents permanent modification of off-target plasma proteins.

-

Data Summary Table

| Parameter | Value / Characteristic | Implication |

| Stoichiometry | 1:1 (Drug : Hb Tetramer) | Binds to one |

| Binding Mode | Reversible Covalent | Avoids haptenization and immune response. |

| Metabolic Stability | High (in RBCs) | RBC partitioning shields aldehyde from liver ALDH. |

| IMHB Strength | Stabilizes the drug against hydration/oxidation. |

Workflow Visualization

Figure 2: Integrated workflow for the synthesis and validation of biaryl phenol aldehyde reactivity.

References

-

Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Link

-

Hebbel, R. P., & Hedlund, B. E. (2018). "Sickle hemoglobin polymerization inhibition: the kinetic mechanism of voxelotor."[8] Blood. Link

-

Hacker, S. M. (2022). "Promising reversible protein inhibitors kept on target." Nature. Link

-

Dziembowska, T. (1994). "Intramolecular hydrogen bonding in Schiff bases." Polish Journal of Chemistry. Link

-

Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. ijbcp.com [ijbcp.com]

- 7. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol via Suzuki-Miyaura Coupling

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol (also known as 5-(3-methoxyphenyl)salicylaldehyde).

Based on the structural requirements, the most reliable and high-fidelity synthetic route is a Suzuki-Miyaura Cross-Coupling reaction. This approach avoids the low yields and regioselectivity issues often associated with direct formylation (e.g., Reimer-Tiemann) of biphenyl phenols.

Strategic Rationale & Mechanistic Insight

The synthesis targets a biaryl scaffold functionalized with an ortho-hydroxy aldehyde moiety.

-

Retrosynthetic Analysis: The C5–C1' bond is the strategic disconnection point.

-

Selected Route: Palladium-catalyzed cross-coupling between 5-bromosalicylaldehyde (electrophile) and 3-methoxyphenylboronic acid (nucleophile).

-

Why this route?

-

Regio-fidelity: The formyl and hydroxyl groups are pre-installed, eliminating the risk of isomer formation common in direct formylation.

-

Functional Group Tolerance: The Suzuki conditions (mild base, aqueous/organic biphasic system) are compatible with the free phenol and aldehyde, provided the catalyst system is robust.

-

Scalability: This route is easily scalable from milligram to gram quantities.

-

Reaction Workflow Visualization

The following diagram outlines the logical flow of the synthesis, from reagent preparation to isolation.

Caption: Figure 1. Step-by-step workflow for the Suzuki-Miyaura coupling synthesis of the target biaryl salicylaldehyde.

Experimental Protocol

Reagents and Materials Table

| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |

| 5-Bromosalicylaldehyde | Substrate (Electrophile) | 1.0 | 201.02 | Limiting reagent |

| 3-Methoxyphenylboronic acid | Coupling Partner | 1.2 | 151.96 | Slight excess to drive completion |

| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 | 1155.56 | Air-sensitive; handle under inert gas |

| Na2CO3 (2M aq.) | Base | 3.0 | 105.99 | Promotes transmetallation |

| 1,2-Dimethoxyethane (DME) | Solvent | N/A | 90.12 | Miscible with water, good solubility |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation (oxidation of Pd(0) to Pd(II) inactive species).

Step 1: System Preparation

-

Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Connect the top of the condenser to a Schlenk line or a nitrogen balloon.

-

Flush the system with nitrogen for 10 minutes.

Step 2: Reagent Loading

-

Charge the flask with 5-Bromosalicylaldehyde (1.0 equiv) and 3-Methoxyphenylboronic acid (1.2 equiv).

-

Add the solvent DME (approx. 10 mL per gram of substrate).

-

Critical Step (Degassing): Bubble nitrogen directly into the solvent mixture for 15 minutes to remove dissolved oxygen. Oxygen is detrimental to the Palladium cycle.

Step 3: Catalyst and Base Addition

-

Add the Pd(PPh3)4 catalyst (3-5 mol%) quickly to the flask against a positive flow of nitrogen.

-

Add the degassed 2M Na2CO3 aqueous solution (3.0 equiv) via syringe.

-

Note: The mixture will become biphasic. Vigorous stirring is essential.

-

Step 4: Reaction

-

Heat the reaction mixture to reflux (approx. 85°C) .

-

Monitor the reaction via TLC (Thin Layer Chromatography) or HPLC.

-

TLC Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV lamp (254 nm). The starting bromide usually fluoresces differently than the biaryl product.

-

-

Reaction time is typically 4 to 12 hours .

Step 5: Workup

-

Cool the mixture to room temperature.

-

Quench/Acidification: Carefully acidify the mixture with 1M HCl to pH ~5-6.

-

Why? The phenol moiety exists as a phenolate under basic conditions. Acidification restores the neutral phenol, ensuring it partitions into the organic phase.

-

-

Extraction: Dilute with water and extract three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove residual water and inorganic salts.

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure (Rotavap).

Step 6: Purification

-

Purify the crude residue via Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient: Start with 100% Hexane, gradually increasing polarity to 10-20% EtOAc in Hexane.

-

-

Collect fractions containing the product (monitor by TLC).

-

Evaporate solvents to yield 2-Formyl-5-(3-methoxyphenyl)phenol as a solid (typically pale yellow).

Quality Control & Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet specific spectral criteria.

Expected NMR Data[1]

-

1H NMR (CDCl3 or DMSO-d6):

-

Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm.

-

Phenolic (-OH): Singlet at ~10.5 – 11.5 ppm (often broad, D2O exchangeable).

-

Methoxy (-OCH3): Singlet at ~3.8 ppm (integrates to 3H).

-

Aromatic Region:

-

Salicylaldehyde core: Look for the specific coupling pattern of the 1,2,5-trisubstituted ring (doublet, doublet of doublets, doublet).

-

3-Methoxyphenyl ring: Multiplet characteristic of meta-substitution.

-

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material remains) | Catalyst deactivation (O2) | Ensure rigorous degassing; use fresh catalyst. |

| Formation of Homocoupling (Biaryl) | Boronic acid homocoupling | Add boronic acid slowly; ensure inert atmosphere. |

| Product stuck in Aqueous Phase | pH too high during workup | Ensure pH is adjusted to <6 to protonate the phenol. |

| Black Precipitate (Pd black) | Catalyst decomposition | Filter through Celite during workup. |

Mechanistic Pathway (Catalytic Cycle)

Understanding the cycle ensures the operator respects the inert conditions.

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle illustrating the regeneration of the Pd(0) species.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Valenti, P., et al. (1986). "Synthesis and biological activity of some 5-substituted salicylaldehydes." Farmaco, Edizione Scientifica, 41(11), 862-872. (Provides context on 5-aryl salicylaldehyde properties).

-

Fleckenstein, C. A., & Plenio, H. (2010). "Highly efficient Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using [(NHC)Pd(allyl)Cl] complexes." Chemical Science, 1(1), 84-97. (Modern catalyst variations for difficult substrates). Link

-

PubChem Compound Summary. "2-hydroxy-5-(3-methoxyphenyl)benzaldehyde." (Verification of chemical structure and identifiers). Link

Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 2-Formyl-5-(3-methoxyphenyl)phenol

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 2-Formyl-5-(3-methoxyphenyl)phenol. Schiff bases, or imines, are a class of organic compounds with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2][3][4] Their versatile biological activities, including antimicrobial, antiviral, and antitumor properties, make them valuable scaffolds in drug discovery and development.[5][6][7] This guide details a robust protocol for the condensation reaction between 2-Formyl-5-(3-methoxyphenyl)phenol and a generic primary amine, offering field-proven insights into reaction optimization, product isolation, and analytical validation. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring reproducibility and high-purity outcomes.

Introduction and Scientific Background

Schiff bases are compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group (-C=N-).[8][9] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][10] The specific starting material, 2-Formyl-5-(3-methoxyphenyl)phenol, is a substituted salicylaldehyde derivative. The presence of the phenolic hydroxyl group ortho to the formyl group allows for the formation of Schiff bases that can act as bidentate or tridentate ligands in the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[3][7]

The synthesis of these compounds is of high interest due to their established role as pharmacophores and their ability to be readily modified, allowing for the generation of large libraries for structure-activity relationship (SAR) studies.[3][4]

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible, two-step reaction involving nucleophilic addition followed by dehydration.[1][10] Understanding this mechanism is crucial for optimizing reaction conditions, such as pH control and water removal.

-

Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[8][9][10]

-

Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the imine.[1][9] This step is typically the rate-determining step and is effectively catalyzed by a mild acid.[11][12]

The use of an acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O), thereby accelerating the dehydration step.[12][13] However, excessively acidic conditions can be counterproductive by protonating the nucleophilic amine, rendering it inactive.[14]

Figure 1. Simplified mechanism of acid-catalyzed Schiff base formation.

Materials and Equipment

Reagents

-

2-Formyl-5-(3-methoxyphenyl)phenol (Starting Aldehyde)

-

Primary Amine of choice (e.g., Aniline, Benzylamine, etc.)

-

Absolute Ethanol (or Methanol), Reagent Grade

-

Glacial Acetic Acid (Catalyst)

-

Deionized Water

-

Solvents for Recrystallization (e.g., Ethanol, Methanol)

-

Deuterated Solvents for NMR (e.g., DMSO-d₆, CDCl₃)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

-

Melting point apparatus

-

Analytical Instruments: FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

Experimental Protocols

This section outlines a general yet detailed procedure that can be adapted based on the specific primary amine used.

Protocol 1: Synthesis of the Schiff Base

Causality: This protocol employs a condensation reaction under reflux conditions. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for promoting the reaction without requiring excessively high temperatures.[15][16] A catalytic amount of glacial acetic acid is added to facilitate the dehydration step, which is often the rate-limiting part of the reaction.[11][17]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Formyl-5-(3-methoxyphenyl)phenol in absolute ethanol (approx. 20-30 mL).

-

Amine Addition: To a separate beaker, dissolve 1.0-1.05 equivalents of the selected primary amine in a minimal amount of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[16][17]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting aldehyde.[17]

Figure 2. Workflow for the synthesis of the Schiff base.

Protocol 2: Product Isolation and Purification

Causality: The goal is to isolate the pure Schiff base from unreacted starting materials, catalyst, and solvent. As many Schiff bases are colored solids with reduced solubility in the reaction solvent upon cooling, precipitation is an effective initial purification step. Recrystallization is then used to obtain a highly pure, crystalline product by leveraging differences in solubility between the product and impurities at different temperatures.[18]

-

Cooling and Precipitation: After the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate. The flask can be further cooled in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[17]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or air-dry until a constant weight is achieved.

-

Recrystallization (if necessary): If the product's purity is insufficient (as determined by TLC or melting point), further purify it by recrystallization. Dissolve the crude product in a minimal amount of a hot suitable solvent (ethanol or methanol is often a good starting point), then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.[18]

Protocol 3: Spectroscopic Characterization

Causality: Characterization is a self-validating step to confirm the structure and purity of the synthesized compound. Each spectroscopic technique provides unambiguous evidence for the key structural transformations that occurred during the reaction.

Table 1: Key Parameters for Synthesis

| Parameter | Value/Description | Rationale |

| Stoichiometry | Aldehyde:Amine (1:1 or 1:1.05) | An equimolar ratio is required. A slight excess of amine can help drive the reaction to completion. |

| Solvent | Absolute Ethanol / Methanol | Good solubility for reactants; appropriate boiling point for reflux. |

| Catalyst | Glacial Acetic Acid (2-3 drops) | Speeds up the rate-limiting dehydration step.[11][13] |

| Reaction Temp. | Reflux (~78 °C for Ethanol) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 2-6 hours | Typically sufficient for completion; should be monitored by TLC. |

Expected Spectroscopic Data:

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Disappearance of Aldehyde C=O stretch: The strong peak around 1650-1700 cm⁻¹ from the starting material should be absent.

-

Appearance of Imine C=N stretch: A characteristic peak will appear in the 1600-1650 cm⁻¹ region, confirming the formation of the azomethine group.[19][20]

-

Phenolic O-H stretch: A broad peak around 3200-3600 cm⁻¹ should remain.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

-

Disappearance of Aldehyde proton: The singlet at ~9.5-10.5 ppm corresponding to the -CHO proton will disappear.

-

Appearance of Imine proton: A new singlet will appear in the ~8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[19][21][22]

-

Aromatic and other protons: Signals for the aromatic rings, methoxy group (-OCH₃), and protons from the amine moiety will be present, often with slight shifts compared to the starting materials.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):

-

Disappearance of Aldehyde carbon: The signal at ~190-200 ppm will be absent.

-

Appearance of Imine carbon: A new signal will appear around 158-165 ppm, confirming the C=N carbon.[19]

-

-

Mass Spectrometry (MS):

Applications and Significance in Drug Development

The synthesized Schiff bases are not merely synthetic curiosities; they are valuable precursors for advanced applications.

-

Bioactive Scaffolds: The imine group is a critical pharmacophore in many compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4][15]

-

Coordination Chemistry: As ligands, these compounds can chelate with various metal ions (e.g., Cu, Zn, Co, Ni) to form metal complexes.[5][9] These complexes often show enhanced biological activity compared to the uncomplexed ligands, a strategy actively pursued in the development of new metallodrugs.[3][7]

-

Catalysis and Materials: Schiff bases and their complexes are also used as catalysts in various organic transformations and in the development of novel materials with unique optical and electronic properties.[3][4]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aldehydes and amines can be irritating and sensitizing. Avoid inhalation and skin contact.

-

Handle organic solvents with care, as they are flammable. Keep them away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Sources

- 1. scispace.com [scispace.com]

- 2. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. scispace.com [scispace.com]

- 6. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Propose mechanisms for the three imine-forming reactions just sho... | Study Prep in Pearson+ [pearson.com]

- 14. reddit.com [reddit.com]

- 15. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 20. researchgate.net [researchgate.net]

- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocols: 2-Formyl-5-(3-methoxyphenyl)phenol as a Versatile Ligand in Coordination Chemistry

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and material scientists on the utilization of 2-Formyl-5-(3-methoxyphenyl)phenol as a foundational ligand in coordination chemistry. This biaryl scaffold, possessing a strategically positioned salicylaldehyde moiety, offers a versatile platform for synthesizing a diverse range of metal complexes. Its inherent structural features—a hard phenolate oxygen, a borderline formyl oxygen, and a modifiable formyl group—allow for the construction of complexes with tunable electronic properties, geometries, and functionalities. We present detailed, field-proven protocols for the synthesis of the ligand, its direct complexation with metal ions, and its derivatization into Schiff base ligands for creating higher-denticity coordination environments. Furthermore, we discuss the characterization of these compounds and explore their potential applications in catalysis and drug development, grounded in authoritative literature.

Introduction: The Rationale for 2-Formyl-5-(3-methoxyphenyl)phenol

The convergence of biaryl structures and salicylaldehyde functionalities in a single molecule presents a compelling platform for ligand design. The biaryl linkage provides a rigid, three-dimensional architecture that can influence the stereochemistry of resulting metal complexes, while the salicylaldehyde group is a classic bidentate O,O'-donor system renowned for its ability to form stable chelates with a wide array of metal ions.[1]

2-Formyl-5-(3-methoxyphenyl)phenol distinguishes itself through several key features:

-

Bidentate Coordination Pocket: The phenolic hydroxyl and adjacent formyl group create a classic O,O'-chelation site, ideal for coordinating with transition metals, lanthanides, and main group elements.

-

Tunable Electronic Properties: The 3-methoxyphenyl substituent influences the electron density of the primary phenol ring, which in turn modulates the Lewis basicity of the coordinating oxygen atoms and the redox potential of the ligand.

-

Platform for Schiff Base Synthesis: The aldehyde functionality is a reactive handle for condensation reactions with primary amines. This allows for the straightforward synthesis of a vast library of Schiff base (imine) ligands with expanded denticity (e.g., O,N,O-tridentate) and varied steric and electronic profiles.[2]

-

Potential for Redox Activity: Phenol-containing ligands can be oxidized to their corresponding phenoxyl radicals. When coordinated to a redox-active metal, this can lead to complexes with non-innocent ligand character and unique electronic structures, which are of significant interest in catalysis and bioinorganic chemistry.[3][4]

This guide provides the necessary protocols to harness these features for the development of novel coordination compounds.

Part I: Ligand Synthesis & Characterization

The synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol is not commonly reported, thus a robust, multi-step procedure is proposed based on established and reliable organic transformations: Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by a regioselective ortho-formylation.

Workflow for Ligand Synthesis

Sources

Synthesis of coumarin derivatives from 2-Formyl-5-(3-methoxyphenyl)phenol

[label="Step 4: Isolation\nVacuum filtration\nWash with cold H2O", fillcolor="#FBBC05", fontcolor="#20

Mechanistic pathway of Knoevenagel condensation and lactonization to form the coumarin core.

Materials and Reagents

| Reagent / Material | Role in Synthesis | Equivalents | Amount (for 5 mmol scale) |

| 2-Formyl-5-(3-methoxyphenyl)phenol | Starting Material (Electrophile) | 1.0 eq | 1.14 g |

| Diethyl malonate | Active Methylene (Nucleophile) | 1.2 eq | 0.96 g (0.91 mL) |

| Piperidine | Base Catalyst | 0.1 eq | 43 mg (0.05 mL) |

| Glacial Acetic Acid | Acid Catalyst (Dehydration) | 0.1 eq | 30 mg (0.03 mL) |